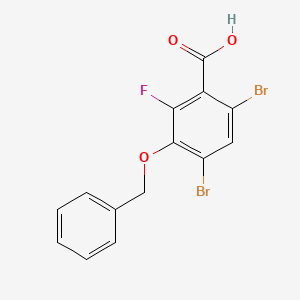
3-(Benzyloxy)-4,6-dibromo-2-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-4,6-dibromo-2-fluorobenzoic acid is an organic compound with a complex structure that includes benzyloxy, dibromo, and fluorobenzoic acid moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4,6-dibromo-2-fluorobenzoic acid typically involves multiple steps, including bromination, benzyloxy protection, and fluorinationThe final step involves the fluorination of the aromatic ring under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)-4,6-dibromo-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The dibromo groups can be reduced to form less substituted derivatives.
Substitution: The fluorine and bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-4,6-dibromo-2-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-4,6-dibromo-2-fluorobenzoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the dibromo and fluorine atoms can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Benzyloxy)-2-methyl-4H-pyran-4-one
- 3-Benzyloxybenzoic acid
- 4,6-Dibromo-2-fluorobenzoic acid
Uniqueness
3-(Benzyloxy)-4,6-dibromo-2-fluorobenzoic acid is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of both dibromo and fluorine atoms enhances its reactivity and potential for further functionalization compared to similar compounds .
Propiedades
Fórmula molecular |
C14H9Br2FO3 |
|---|---|
Peso molecular |
404.02 g/mol |
Nombre IUPAC |
4,6-dibromo-2-fluoro-3-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C14H9Br2FO3/c15-9-6-10(16)13(12(17)11(9)14(18)19)20-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,18,19) |
Clave InChI |
HSKMPDRAOYMCJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2F)C(=O)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


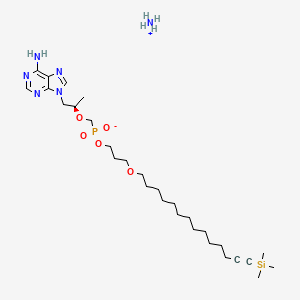


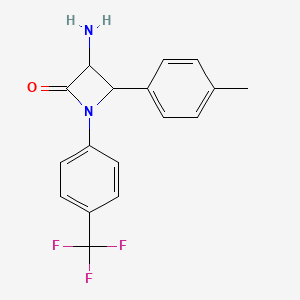

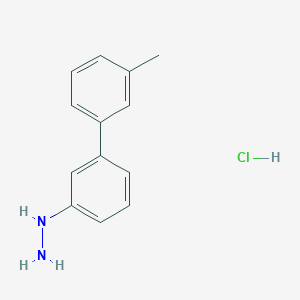
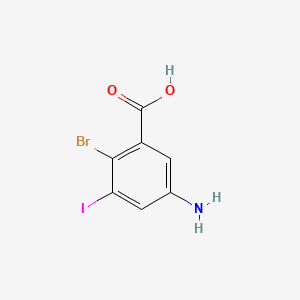

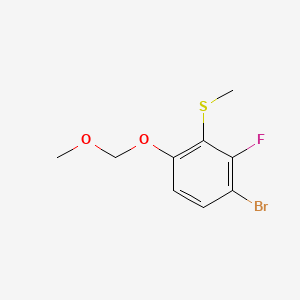
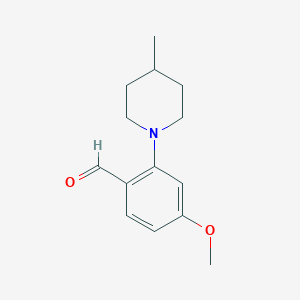
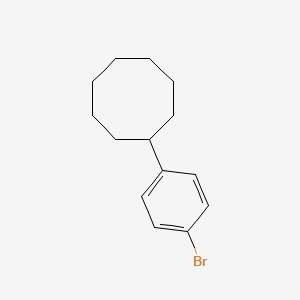
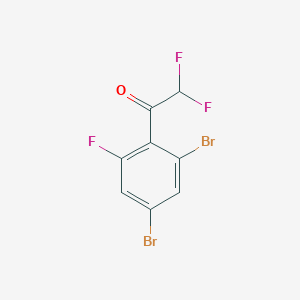
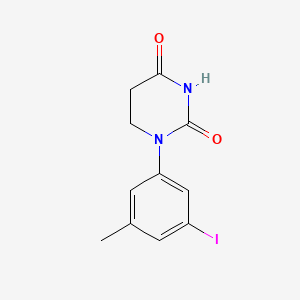
![Methanamine,N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thienyl)propylidene]-](/img/structure/B14771524.png)
